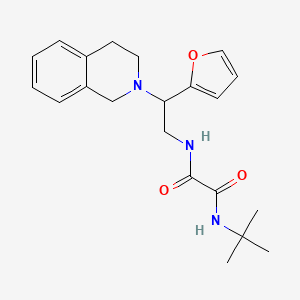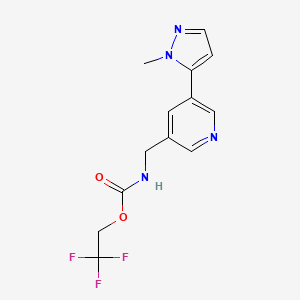
2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate” is a complex organic molecule that contains several functional groups. It has a trifluoroethyl group, a pyrazole ring, a pyridine ring, and a carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. The presence of the nitrogen atoms in the pyrazole and pyridine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamate group could potentially undergo hydrolysis, and the pyridine ring might be able to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present and the overall structure of the molecule .科学的研究の応用
Heterocyclic Compound Synthesis
Research on compounds with structural similarities, such as pyrazoles and pyridines, focuses on developing novel synthetic routes and exploring their potential in creating diverse heterocyclic compounds. For example, studies have demonstrated methods for synthesizing pyrazolyl- and pyridinyl-based heterocycles, which are of interest due to their potential applications in pharmaceuticals and materials science (Smyth et al., 2007).
Electroluminescent Materials
Research into pyrazol-pyridine ligands and their use in iridium(III) complexes highlights the exploration of these compounds for organic light-emitting diodes (OLEDs). Such studies aim to enhance the performance of OLEDs through the strategic modification of ligands, demonstrating the importance of these compounds in developing high-efficiency electroluminescent materials (Su et al., 2021).
Novel Organic Compounds
Investigations into the synthesis of new organic compounds, including those with trifluoromethyl groups, are significant for creating materials with potential applications in various fields, such as medicinal chemistry and materials science. These studies often focus on developing new synthetic methods and understanding the properties of the resulting compounds (Khlebnikov et al., 2018).
Photophysical Properties
The study of photophysical properties of Pt(II) and Ir(III) complexes, incorporating pyridinyl pyrazolate chelates or similar structures, contributes to the development of materials for optoelectronic applications. These compounds are explored for their potential in OLEDs and other light-emitting devices, showcasing the scientific interest in understanding and optimizing their luminescent properties (Huang et al., 2013).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
Similar compounds have shown a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-11(2-3-19-20)10-4-9(5-17-7-10)6-18-12(21)22-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHCWPDKVBMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)
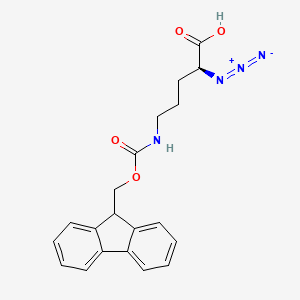
![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)
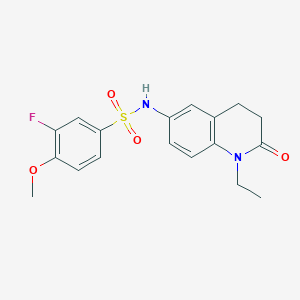
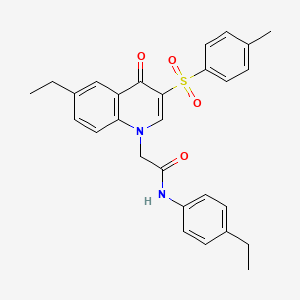

![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)
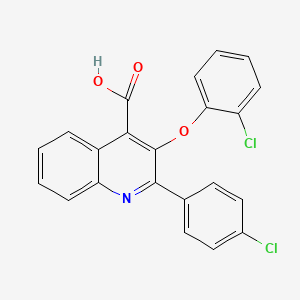
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)
